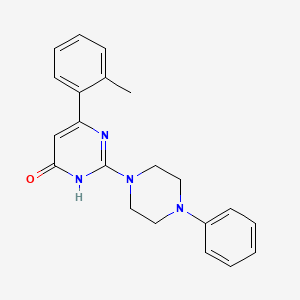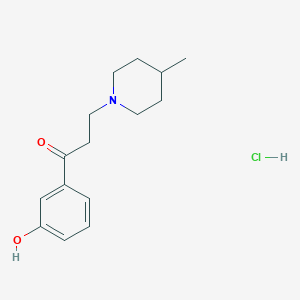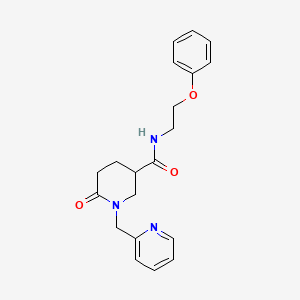
6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound with potential applications in scientific research. MPP belongs to the class of pyrimidine derivatives and has a unique chemical structure, which makes it an interesting compound for researchers to study. In
Mecanismo De Acción
The mechanism of action of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and uptake. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may contribute to the antidepressant and anxiolytic effects of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Biochemical and Physiological Effects
6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In animal studies, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant activity. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to reduce anxiety-like behavior in the elevated plus maze test. Additionally, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its relatively simple synthesis method. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized on a large scale, making it a viable compound for high-throughput screening assays. Additionally, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have a wide range of pharmacological effects, making it a versatile compound for studying various biological systems.
One limitation of using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potential for off-target effects. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have affinity for several neurotransmitter receptors, which may contribute to its pharmacological effects. However, this also means that 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may have unintended effects on other biological systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of interest is the development of more selective 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone analogs that target specific neurotransmitter receptors. This could help to elucidate the role of these receptors in various neurological disorders and lead to the development of more targeted therapies.
Another area of interest is the investigation of the long-term effects of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone on the brain. While 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have antidepressant and anxiolytic effects in animal models, the long-term effects of chronic 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone administration are not well understood. Further research in this area could help to determine the safety and efficacy of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone as a potential therapeutic agent.
Conclusion
In conclusion, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a promising compound for scientific research, particularly in the field of neuroscience. Its unique chemical structure and pharmacological effects make it a versatile compound for studying various biological systems. While there are limitations to using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments, its potential for developing more targeted therapies and understanding the long-term effects of chronic administration make it a valuable compound for future research.
Métodos De Síntesis
The synthesis of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-aminopyrimidine with 2-methylphenylisocyanate and 4-phenylpiperazine in the presence of a catalyst. The reaction yields 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone as a white crystalline solid, which can be purified through recrystallization. The synthesis of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is relatively straightforward and can be performed on a large scale, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has potential applications in scientific research, particularly in the field of neuroscience. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone a promising compound for studying the mechanisms of these receptors and their role in various neurological disorders.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-7-5-6-10-18(16)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQQGVACQGATTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B6034119.png)
![1-[5-(methoxymethyl)-2-furoyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6034122.png)
![2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6034123.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6034124.png)


![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)